2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide - 921075-54-9

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Catalog Number: EVT-2865508
CAS Number: 921075-54-9
Molecular Formula: C12H14FN5O2
Molecular Weight: 279.275
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-{[(1S,3R)-1-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxy-3-methyl-4-oxobutyl]amino}-4-oxobutanoate)-(N-pentanoyl-N-{[2'-(1H-tetrazol-1-id-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate) Trisodium

Compound Description: This compound is a trisodium salt. []

Relevance: This compound and the target compound, 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), both possess a 1H-tetrazol group within their structures. []

N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

Compound Description: This compound, known as PF-232798, acts as a CCR5 antagonist and displays potential for treating HIV. It demonstrates an improved absorption profile in rats and dogs compared to Maraviroc 1. Additionally, PF-232798 retains activity against a Maraviroc-resistant HIV-1 strain in laboratory settings, suggesting a distinct resistance profile. []

Relevance: Both this compound and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) feature a 3-fluorophenyl moiety within their structures. []

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

Compound Description: This compound (1) exhibits antipsychotic-like effects in animal behavioral tests. Unlike clinically available antipsychotics, it does not interact with dopamine receptors. It is metabolized into (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2). []

Relevance: This compound and the target, 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), share a 2-fluorophenyl group in their structures. []

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound (2) is a metabolite of compound (1). It also demonstrates activity in behavioral animal tests for antipsychotic potential but exhibits toxicity. []

Relevance: Similar to 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), this compound contains a 2-fluorophenyl group. []

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound (28) exhibits antipsychotic-like properties by reducing spontaneous locomotion in mice at doses that do not induce ataxia. Unlike known antipsychotic agents, it does not bind to D2 dopamine receptors in vitro. []

Relevance: Both this compound and the target compound, 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), contain a phenyl ring linked to a methylene group. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound (41) showed activity in inhibiting conditioned avoidance responding in both rats and monkeys. Notably, it did not elicit dystonic movements in a primate model designed to assess extrapyramidal side effects induced by antipsychotics. []

Relevance: This compound, like 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), includes a phenyl ring connected to a methylene group. []

1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound (65) results from ring closure during attempts to synthesize a 2-fluorophenyl analog. []

Relevance: Both this compound and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) include a phenyl ring within their structures. []

Relevance: Both this compound and the target compound, 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), possess an acetamide group within their structures. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: This compound (7) displays antiviral activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. It directly interacts with and exerts its function through HIV-1 MA, competing with PI(4,5)P2 for MA binding, resulting in reduced virus production. This compound shows broadly neutralizing anti-HIV activity against group M isolates. []

Relevance: This compound, similar to 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), has a 4-fluorophenyl group in its structure. []

(+)-cis-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine (CP-99,994)

Compound Description: This compound is an orally administered NK1 antagonist. []

Relevance: Both CP-99,994 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) contain a phenyl ring linked to a methylene group in their structures. []

5-[[2(S)-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (L-742,694)

Compound Description: This orally administered compound acts as an NK1 antagonist. []

Relevance: L-742,694 and the target compound, 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), both include a phenyl ring within their structures. []

5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (MK-869)

Compound Description: This orally administered compound is an NK1 antagonist. []

Relevance: MK-869, like 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), possesses a 4-fluorophenyl group in its structure. []

Cis-N-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine (CP-122,721)

Compound Description: This orally administered compound is an NK1 antagonist. []

Relevance: Both CP-122,721 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) contain a phenyl ring linked to a methylene group. []

4-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine (L-760,735-F)

Compound Description: This compound is an orally administered NK1 antagonist. []

Relevance: Both L-760,735-F and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) share a 4-fluorophenyl group. []

N-[[2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2(S)-phenyl-3(S)-piperidinamine (GR205171)

Compound Description: This orally administered compound is an NK1 antagonist. []

Relevance: GR205171 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) share a common structural element: a phenyl ring connected to a methylene group. []

(2S,3S)3-([3,5-Bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine (L-733,060)

Compound Description: This orally administered compound is an NK1 antagonist. []

Relevance: L-733,060 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) both contain a phenyl ring. []

(2R,3R)-3-([3,5-Bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine (L-733,061)

Compound Description: This orally administered compound is an NK1 antagonist. []

Relevance: Both L-733,061 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) have a phenyl ring within their structures. []

2-Butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid (3: CV-11194)

Compound Description: This compound, CV-11194, functions as an angiotensin II (AII) receptor antagonist. Its development aimed to find new treatments for hypertension. []

Relevance: Both CV-11194 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) share a 1H-tetrazol group within their structures. []

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (4: CV-11974)

Compound Description: CV-11974 acts as an angiotensin II (AII) receptor antagonist, and its development aimed to discover novel therapeutic options for hypertension. []

Relevance: CV-11974, similar to 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), includes a 1H-tetrazol group in its structure. []

(+/-)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (10s, TCV-116)

Compound Description: TCV-116 is an ester prodrug of CV-11974, designed to enhance its oral bioavailability. It demonstrates a significantly enhanced inhibitory effect on the AII-induced pressor response compared to its parent compound. []

Relevance: TCV-116 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) both possess a 1H-tetrazol group within their structures. []

(mpmi)2Ir(pybi) (1)

Compound Description: This complex (1) [Hmpmi = 1-(4-tolyl)-3-methyl-imidazole; Hpybi = 2-(pyridin-2-yl)-1H-benzo[d]imidazole] is a heteroleptic iridium(III) complex containing two N-heterocyclic carbene ligands and a conjugated bicyclic N,N′-heteroaromatic (NˆN) ligand. It emits green light with a remarkably high phosphorescence quantum yield (ΦPL) of 79.3%. []

Relevance: Both this complex and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) incorporate a substituted phenyl ring. []

(fpmi)2Ir(tfpypz) (2)

Compound Description: This complex (2) [fpmi = 1-(4-fluorophenyl)-3-methylimdazolin-2-ylidene-C, C2′; tfpypz = 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridinato] is a heteroleptic iridium(III) complex that contains two N-heterocyclic carbene ligands and a conjugated bicyclic N,N′-heteroaromatic (NˆN) ligand. It emits blue light but has a relatively lower ΦPL of 11%. []

Relevance: This complex and the target, 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), both contain a 3-fluorophenyl group in their structures. []

cis-1-[2-(4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (40) (Anaquest, A-3331.HCl, Brifentanil)

Compound Description: This compound (40), also known as Brifentanil, is an analgesic significantly more potent than morphine and fentanyl. Despite its potency, it has a very short duration of action (approximately 2 minutes), making it suitable for short surgical procedures requiring rapid recovery. []

Relevance: This compound and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) share a 2-fluorophenyl moiety and a 1H-tetrazol group within their structures. []

PD 71627 (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

Compound Description: This aminopyrazole compound has been found to induce mammary adenocarcinomas in male rats. It also displays mutagenic properties in specific strains of Salmonella typhimurium. []

Relevance: This compound and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) both contain a 2-fluorophenyl group. []

PD 108298, N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)propyl]amino)acetamide-(Z)-2-butanedioate (1:2)

Compound Description: This amide derivative of an aminopyrazole compound has been shown to cause mammary adenocarcinomas in male rats. It also demonstrates mutagenic effects in specific strains of Salmonella typhimurium, but to a lesser extent than the parent aminopyrazole. []

Relevance: This compound shares a 2-fluorobenzoyl group with 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide). []

PD 109394, 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide hydrochloride

Compound Description: This amide derivative of an aminopyrazole compound has been observed to induce mammary adenocarcinomas in male rats. It also exhibits mutagenic characteristics in specific strains of Salmonella typhimurium, although less potently than the parent aminopyrazole. []

Relevance: This compound shares a structural similarity with 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), both containing a 2-fluorobenzoyl group. []

3-(2,4-Difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250)

Compound Description: PPA250 is an inducible nitric oxide synthase (iNOS) dimerization inhibitor, showing potential as a therapeutic agent for inflammatory and autoimmune diseases. It effectively suppresses NO production in cells and has demonstrated efficacy in reducing arthritis development in animal models. Moreover, PPA250 lowers serum NO concentration in lipopolysaccharide-treated mice. []

Relevance: PPA250 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) both contain a substituted phenyl ring. []

N-[(1,3-Benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)piperazine-2-acetamide (Compound 2)

Compound Description: This imidazole derivative inhibits inducible nitric oxide synthase (iNOS) dimerization, potentially serving as a therapeutic agent for inflammatory and autoimmune diseases. It binds to the iNOS monomer, preventing dimer formation and subsequently inhibiting NO production. Compound 2 exhibits a decrease in serum NO concentration in mice treated with lipopolysaccharide. []

Relevance: Compound 2, similar to 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide), incorporates an acetamide group within its structure. []

4-(4-Benzyloxy-butoxy)-1-(2,4-dichlorobenzyl)-1H-pyridin-2-one

Compound Description: This compound is a FabI inhibitor. []

Relevance: Both this compound and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) contain an ether linkage. []

2-Ethoxy-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-H-benzimidazoline-7-carboxylic acid ([3H]candesartan)

Compound Description: This compound ([3H]candesartan) is a non-peptide angiotensin II AT1 antagonist. It exhibits slow dissociation from the receptor, contributing to its insurmountable nature in functional studies. []

Relevance: [3H]candesartan and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) both possess a 1H-tetrazol group. []

N-Propyl-N-(4-fluorophenyl)-α-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl-oxy)acetamide (Flufenacet)

Compound Description: Flufenacet belongs to the chloroacetamide group of herbicides. []

Relevance: Both Flufenacet and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) contain an acetamide group and a fluorine atom attached to a phenyl ring. []

2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(4-methylpiperazine-1-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide (KMU-193)

Compound Description: KMU-193 exhibits anti-cancer properties by inducing apoptosis in the human non-small cell lung cancer cell line A549. It demonstrates selective cytotoxicity, primarily affecting A549 cells while sparing untransformed cells. The compound triggers apoptosis through a caspase-3 and p53-dependent pathway, making it a potential therapeutic candidate for lung cancer. []

Relevance: Both KMU-193 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) share a common structural feature: a 2-fluoro phenyl group attached to an acetamide group. []

N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide (BAY FOE 5043)

Compound Description: BAY FOE 5043 is a pre-emergent herbicide often used in combination with metribuzin to control a broad spectrum of weeds. []

Relevance: BAY FOE 5043 and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) both feature a 4-fluorophenyl group within their structures. []

3-Chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2yl)sulfonyl]amino]benzoic acid (Cloransulam)

Compound Description: Cloransulam is a pre-emergent herbicide used to control a range of broadleaf weeds. It is often formulated with other herbicides to expand its weed control spectrum. []

Relevance: Cloransulam and 2-ethoxy-N-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide) both contain an ethoxy group. []

Properties

CAS Number

921075-54-9

Product Name

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

IUPAC Name

2-ethoxy-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide

Molecular Formula

C12H14FN5O2

Molecular Weight

279.275

InChI

InChI=1S/C12H14FN5O2/c1-2-20-8-12(19)14-7-11-15-16-17-18(11)10-5-3-4-9(13)6-10/h3-6H,2,7-8H2,1H3,(H,14,19)

InChI Key

BZNVUGUSFYPFAL-UHFFFAOYSA-N

SMILES

CCOCC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.